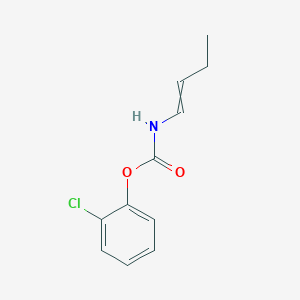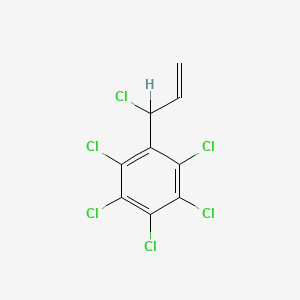
1,2,3,4,5-Pentachloro-6-(1-chloroprop-2-enyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5-Pentachloro-6-(1-chloroprop-2-enyl)benzene: is a chlorinated aromatic compound with a complex structure. It contains a benzene ring substituted with five chlorine atoms and a chloropropenyl group. This compound is known for its stability and resistance to degradation, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-6-(1-chloroprop-2-enyl)benzene typically involves the chlorination of a suitable precursor. One common method is the chlorination of 1-chloroprop-2-enylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Safety measures are crucial due to the hazardous nature of chlorine gas and the potential for by-product formation.
化学反应分析
Types of Reactions
1,2,3,4,5-Pentachloro-6-(1-chloroprop-2-enyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The chloropropenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with hydroxyl or alkoxy groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the chloropropenyl group.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or alkoxylated derivatives, while oxidation can produce epoxides or aldehydes.
科学研究应用
1,2,3,4,5-Pentachloro-6-(1-chloroprop-2-enyl)benzene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on aromatic systems and to investigate reaction mechanisms.
Biology: The compound’s stability and resistance to degradation make it useful in studies of environmental persistence and bioaccumulation.
Medicine: Research into its potential effects on human health and its interactions with biological systems is ongoing.
Industry: It is used in the synthesis of other chlorinated compounds and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 1,2,3,4,5-Pentachloro-6-(1-chloroprop-2-enyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied.
相似化合物的比较
Similar Compounds
1,2,3,4,5-Pentachlorobenzene: Lacks the chloropropenyl group, making it less reactive in certain types of reactions.
1,2,3,4,5-Hexachlorobenzene: Contains an additional chlorine atom, which can affect its chemical properties and reactivity.
1,2,3,4,5-Pentachloro-6-methylbenzene: The methyl group provides different reactivity compared to the chloropropenyl group.
Uniqueness
1,2,3,4,5-Pentachloro-6-(1-chloroprop-2-enyl)benzene is unique due to the presence of both multiple chlorine atoms and a chloropropenyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
属性
CAS 编号 |
86368-34-5 |
|---|---|
分子式 |
C9H4Cl6 |
分子量 |
324.8 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentachloro-6-(1-chloroprop-2-enyl)benzene |
InChI |
InChI=1S/C9H4Cl6/c1-2-3(10)4-5(11)7(13)9(15)8(14)6(4)12/h2-3H,1H2 |
InChI 键 |
PEHOYVYNYLYUSB-UHFFFAOYSA-N |
规范 SMILES |
C=CC(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)

![N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B14403586.png)
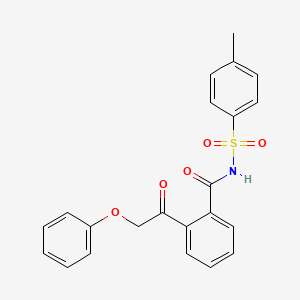
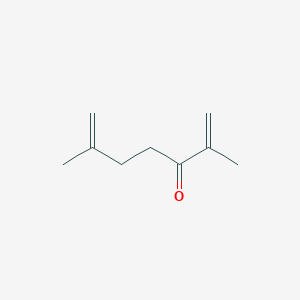
![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
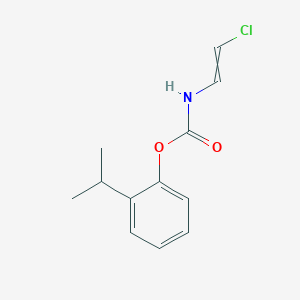
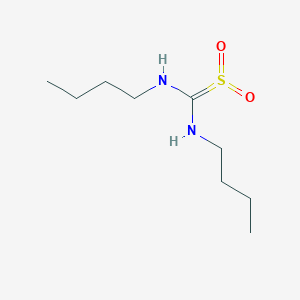
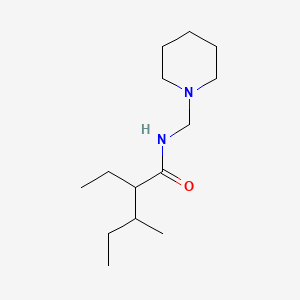

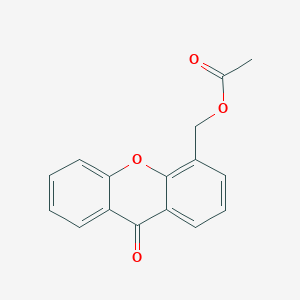
![Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate](/img/structure/B14403657.png)

